Caffeine, 8-(2-hydroxyethylamino)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(2-hydroxyethylamino)-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-13-6-7(12-9(13)11-4-5-16)14(2)10(18)15(3)8(6)17/h16H,4-5H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJFREKYPJBFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212560 | |
| Record name | Caffeine, 8-(2-hydroxyethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-10-1 | |
| Record name | 3,7-Dihydro-8-((2-hydroxyethyl)amino)-1,3,7-trimethyl-1H-purine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC32050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Caffeine, 8-(2-hydroxyethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIHYDRO-8-((2-HYDROXYETHYL)AMINO)-1,3,7-TRIMETHYL-1H-PURINE-2,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43O3S4A4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 8 2 Hydroxyethylamino 1,3,7 Trimethylxanthine and Precursors
Strategies for the Preparation of 8-Halogenated Methylxanthines as Intermediates
The synthesis of C8-substituted caffeine (B1668208) derivatives almost invariably proceeds through an 8-halogenated intermediate. researchgate.net These 8-halocaffeines, such as 8-chloro-, 8-bromo-, and 8-fluorocaffeine, serve as key precursors for subsequent nucleophilic substitution reactions.
Several methods have been established for the halogenation of caffeine:
Chlorination: 8-Chlorocaffeine (B118225) can be prepared by reacting caffeine with reagents like N-chlorosuccinimide. nih.gov
Bromination: The synthesis of 8-bromocaffeine is commonly achieved using N-bromosuccinimide or a combination of potassium bromide and an oxidizing agent. researchgate.net
Fluorination: Direct fluorination of caffeine to produce 8-fluorocaffeine can be accomplished using electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in a suitable solvent such as acetonitrile (B52724). researchgate.net
The choice of halogen can influence the reactivity of the intermediate in subsequent steps, providing a tool for modulating the synthetic pathway.
Nucleophilic Substitution Approaches at the C8-Position
With the 8-halocaffeine intermediate in hand, the primary method for introducing a substituent at the C8 position is through nucleophilic aromatic substitution. The electron-withdrawing nature of the adjacent carbonyl groups and the pyrimidine (B1678525) ring facilitates the displacement of the halide by a nucleophile.
To synthesize 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, the 8-halocaffeine is reacted with 2-aminoethanol (ethanolamine). This reaction involves the nucleophilic attack of the primary amine group of ethanolamine (B43304) on the C8 carbon of the caffeine ring, displacing the halide ion.
A general procedure involves reacting 8-chloro- or 8-bromocaffeine with the aminating agent. google.com The reaction is typically carried out in a suitable solvent, and the conditions can be adjusted to optimize the yield. For instance, a related synthesis of 8-alkoxycaffeine derivatives involves reacting 8-chlorocaffeine with the sodium salt of the corresponding alcohol in a solvent like toluene (B28343) at moderately elevated temperatures (e.g., 65°C). google.com A similar approach can be adapted for the amination reaction, potentially using a base to deprotonate the amine or facilitate the reaction. The reaction proceeds as follows:
This direct displacement provides a straightforward route to the desired product. researchgate.netgoogle.com
Modern synthetic chemistry emphasizes the use of environmentally benign methods, including solvent-free and catalytic approaches. While specific solvent-free methods for the synthesis of 8-(2-hydroxyethylamino)caffeine are not extensively detailed in the provided results, general trends in xanthine (B1682287) chemistry point towards the exploration of such conditions. Microwave-assisted synthesis, for example, has been shown to be an efficient method for preparing various 8-substituted xanthines, often leading to shorter reaction times and higher yields. researchgate.netresearchgate.net The use of catalysts, such as copper in Ullmann-type reactions for C-O bond formation, has also been reported for synthesizing 8-aryloxycaffeine derivatives and could potentially be adapted for C-N bond formation. researchgate.net
Multi-Step Synthetic Routes to Achieve C8-Functionalization
While direct substitution of 8-halocaffeine is the most common route, C8-functionalized xanthines can also be built from acyclic or alternative heterocyclic precursors. These multi-step syntheses offer versatility in introducing a wide range of functional groups.
One fundamental approach starts with 5,6-diaminouracil (B14702) derivatives. nih.gov The general strategy involves:
Condensation: Reacting a 5,6-diaminouracil, such as 5,6-diamino-1,3-dimethyluracil, with a suitable aldehyde or carboxylic acid. nih.gov
Cyclization: An oxidative or condensation-driven cyclization to form the imidazole (B134444) ring of the xanthine system. For example, condensation with a carboxylic acid followed by treatment with aqueous sodium hydroxide (B78521) can yield the desired xanthine analog. nih.gov
Another powerful method for creating C-C bonds at the C8 position involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, using 8-bromocaffeine as the substrate. nih.gov These methods allow for the introduction of aryl, hetaryl, or alkynyl groups, which can then be further functionalized. nih.gov
Table 1: Comparison of Synthetic Strategies for C8-Functionalization
| Strategy | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
| Direct Nucleophilic Substitution | 8-Halocaffeine | 2-Aminoethanol, Base, Solvent | Direct, fewer steps | Relies on availability of 8-halocaffeine |
| Synthesis from Uracil | 5,6-Diamino-1,3-dimethyluracil | Carboxylic acid, Aldehyde; Oxidative cyclization | High versatility in substituent introduction | Longer, multi-step process |
| Cross-Coupling Reactions | 8-Bromocaffeine | Organoboronic acids (Suzuki), Alkynes (Sonogashira), Pd catalyst | Forms C-C bonds, wide substrate scope | Requires specialized catalysts and reagents |
Optimization of Synthetic Pathways for Yield and Selectivity
Optimizing the synthesis of 8-(2-hydroxyethylamino)caffeine involves careful control of reaction parameters to maximize yield and minimize side products. Key factors include the choice of solvent, reaction temperature, and the presence of a base. For instance, in related syntheses of caffeine ethers, using temperatures that are too high (e.g., up to 170°C) can lead to the formation of undesired byproducts like 8-hydroxycaffeine. google.com Therefore, maintaining moderate temperatures (50-100°C) is often crucial for success. google.com
The selection of the starting 8-halocaffeine can also impact the reaction's efficiency. Generally, 8-bromocaffeine is more reactive than 8-chlorocaffeine, which might allow for milder reaction conditions. However, the stability and cost of the starting material are also important considerations. High-performance liquid chromatography (HPLC) is a standard technique used to monitor the reaction progress and determine the purity of the final product, aiding in the optimization process. researchgate.netrdd.edu.iq
Derivatization Strategies for Further Structural Elaboration
Once 8-(2-hydroxyethylamino)caffeine is synthesized, its structure can be further modified to create a library of new derivatives. The terminal hydroxyl group of the 2-hydroxyethylamino moiety provides a convenient handle for such derivatization.
Potential derivatization reactions include:
Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.
Etherification: Conversion of the alcohol to an ether.
Acylation: In a previous study, related C8-substituted diamine caffeine derivatives were acylated using various anhydrides (maleic, succinic, phthalic) to produce amide and imide derivatives. nih.gov This highlights a viable pathway for modifying the amino group if a different linker were used, or for further reaction if the initial amine were a secondary amine with another reactive site.
These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties.
Elucidation of Structure Activity Relationships Sar in C8 Modified Caffeine Analogs
Theoretical Frameworks for Adenosine (B11128) Receptor Binding Modulations
Caffeine (B1668208), a naturally occurring methylxanthine, and its derivatives act as antagonists at adenosine receptors. nih.govnih.gov The structural similarity between caffeine and adenosine allows caffeine to bind to adenosine receptors without activating them, thereby blocking the effects of adenosine. youtube.comyoutube.com Modifications to the caffeine scaffold, particularly at the C8-position, can significantly alter its binding affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). nih.govnih.gov
The A₁ adenosine receptor is a key target for therapeutic intervention in various conditions. The affinity of xanthine (B1682287) derivatives for the A₁ receptor can be significantly influenced by substitutions at the C8 position. nih.gov Introducing aryl or cycloalkyl groups at this position has been a promising strategy for developing potent and selective A₁ adenosine receptor antagonists. nih.gov For instance, the placement of a phenyl group at the 8-position can increase A₁ receptor affinity by at least an order of magnitude. nih.gov
Furthermore, 8-cycloalkylxanthines have demonstrated high affinity for the A₁ receptor. nih.gov Specifically, 8-cyclohexyl or 8-cyclopentyl substituents have been shown to promote antagonist selectivity for the A₁ receptor subtype. nih.gov The compound 1,3-dipropyl-8-cyclopentylxanthine, for example, exhibits high affinity for the A₁ receptor and is approximately 150-fold more potent as an antagonist at A₁ receptors compared to A₂A receptors. nih.gov
The nature of the linker at the C8 position also plays a crucial role. A study on C8 two-chain-length linkers revealed that an unsubstituted benzyloxy linker resulted in the highest affinity for the A₁ adenosine receptor. nih.gov These findings underscore the importance of the C8-substituent in modulating A₁ receptor antagonism.
The A₂A adenosine receptor is another important target, particularly in the context of neurodegenerative diseases and immunotherapy. nih.gov Caffeine itself acts as a pan-antagonist at adenosine receptors, with its wakefulness-promoting effects being mediated through the blockade of A₂A receptors. nih.gov The binding of caffeine to the A₂A receptor involves interactions with specific residues within the transmembrane bundle, including a characteristic hydrogen bond with asparagine N6.55. frontiersin.org
The development of selective A₂A antagonists has been a major focus of research. Modifications at the C8 position of the caffeine scaffold have been instrumental in achieving this selectivity. For instance, the introduction of a para-chloro substituent on a phenoxymethyl (B101242) linker at the C8 position has been shown to confer A₂A adenosine receptor selectivity. nih.gov This highlights how subtle changes in the electronic properties of the C8-substituent can shift the selectivity profile of the caffeine analog.
Molecular docking and dynamics simulations are valuable tools for understanding the binding mechanisms of caffeine and its analogs to the A₂A receptor, aiding in the rational design of new, more selective antagonists. frontiersin.orgstackexchange.com
Impact of Side-Chain Variations at C8 on Molecular Recognition
The nature of the substituent at the C8 position of the xanthine core is a critical determinant of the molecule's affinity and selectivity for adenosine receptor subtypes. nih.govnih.govresearchgate.net A wide range of modifications at this position have been explored, leading to a deeper understanding of the structure-activity relationships.
Generally, substitutions at the C8 position with aryl or cycloalkyl groups have shown promise for identifying novel adenosine A₁ and A₂A receptor antagonists. nih.gov The introduction of a phenyl group at the 8-position, for example, has been found to increase A₁ receptor affinity significantly. nih.gov
The type of atom linking the substituent to the C8 position also influences the biological activity. C8-modified caffeine derivatives can be classified into C8-C, C8-O, C8-S, and C8-N analogs. researchgate.net Among these, C8-N analogs have demonstrated a range of biological activities. researchgate.net
Recent research has also focused on the introduction of two-chain linkers at the C8 position to enhance adenosine receptor affinity. It was found that a phenoxymethyl linker favored A₁ adenosine receptor selectivity, while the introduction of a para-chloro substituent on this linker led to A₂A adenosine receptor selectivity. nih.gov This demonstrates the fine-tuning of receptor selectivity that can be achieved through side-chain variations at the C8 position.
Stereochemical Considerations in SAR Studies of C8-Substituted Xanthines
Stereochemistry plays a crucial role in the interaction of C8-substituted xanthines with adenosine receptors. When a chiral center is introduced at the C8-substituent, the resulting enantiomers often exhibit significant differences in their binding affinities and selectivities.
In a study of several 8-substituted 1,3-dipropylxanthines, it was observed that the R enantiomers were consistently more potent than their corresponding S enantiomers at the A₁ adenosine receptor. nih.gov For instance, the (R)-enantiomer of 3,7-dihydro-8-(1-methyl-2-phenylethyl)-1,3-dipropyl-1H-purine-2,6-dione displayed a significantly higher affinity for the A₁ receptor compared to its (S)-counterpart. nih.gov
Similarly, among 8-(arylalkyl)-xanthine derivatives, 1,3-dipropyl-8-phenylethyl-xanthine derivatives with a methyl or ethyl substituent at the α-carbon adjacent to the xanthine C8-position showed a configurational preference for the (R)- over the (S)-enantiomer for high affinity and selectivity for the A₁AR. nih.gov This stereochemical preference highlights the specific spatial requirements of the A₁ receptor's binding pocket. The receptor's architecture can accommodate one enantiomer more favorably than the other, leading to a more stable drug-receptor complex and, consequently, higher potency.
These findings underscore the importance of considering stereochemistry in the design and synthesis of C8-substituted xanthine analogs to optimize their pharmacological profiles.
Correlation between Structural Features and Theoretical Pharmacological Profile Shifts
The structural modifications of the xanthine scaffold, particularly at the C8 position, have a direct and predictable impact on the pharmacological profile of the resulting analogs. This correlation is fundamental to the rational design of new therapeutic agents targeting adenosine receptors.
Quantitative Structure-Pharmacokinetic Relationship (QSPKR) models are being developed to predict the pharmacokinetic properties of new xanthine derivatives based on their structural features. nih.gov These models aim to correlate molecular descriptors with pharmacokinetic parameters, providing a more rational approach to drug design. nih.gov
The lipophilicity of a compound, often expressed as the logarithm of the octanol/water partition coefficient (logP), is a key physicochemical property that is strongly correlated with pharmacokinetic parameters such as plasma protein binding and volume of distribution. nih.gov By modifying the substituents on the xanthine core, it is possible to modulate the lipophilicity and, consequently, the pharmacokinetic behavior of the compound.
In silico methods, such as molecular docking and molecular dynamics simulations, are also employed to predict the binding affinity and selectivity of new caffeine analogs for adenosine receptors. stackexchange.com These computational approaches allow for the identification of key structural features that are crucial for receptor binding and can guide the synthesis of more potent and selective compounds. stackexchange.com
The systematic study of structure-activity relationships, combining experimental data with computational modeling, enables a deeper understanding of how specific structural modifications translate into shifts in the pharmacological profile of C8-modified caffeine analogs.
Molecular Pharmacology and Receptor Interaction Mechanisms of 8 2 Hydroxyethylamino 1,3,7 Trimethylxanthine
Competitive Antagonism at Adenosine (B11128) Receptor Subtypes: Theoretical Models
8-(2-Hydroxyethylamino)-1,3,7-trimethylxanthine belongs to the xanthine (B1682287) class of compounds, which are well-established as competitive antagonists at adenosine receptors. imrpress.comnih.gov The parent molecule, caffeine (B1668208) (1,3,7-trimethylxanthine), is a non-selective antagonist with micromolar affinity for A1, A2A, and A2B adenosine receptor subtypes and lower affinity for the A3 subtype. imrpress.comnih.gov The core mechanism of action involves the xanthine structure binding to the adenosine receptors without activating them, thereby blocking the endogenous ligand adenosine from binding and initiating signal transduction. frontiersin.orgnih.gov
Theoretical models and extensive structure-activity relationship (SAR) studies on xanthine derivatives have demonstrated that substitutions at the C8 position are a critical determinant of both affinity and selectivity for the different adenosine receptor subtypes. researchgate.netnih.gov The introduction of various functional groups at this position can significantly alter the pharmacological profile compared to the parent caffeine molecule. For instance, the addition of an 8-phenyl substituent to a theophylline (B1681296) core can increase potency at A1 and A2 receptors by 100- and 30-fold, respectively. researchgate.net Similarly, modifying the C8 position of caffeine with different linkers can enhance affinity; an unsubstituted benzyloxy linker has been shown to yield a K_i_ value of 1.52 μM for the A1 receptor, while a para-chloro-substituted phenoxymethyl (B101242) linker resulted in a K_i_ of 1.33 μM for the A2A receptor. documentsdelivered.com
For 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine specifically, the hydroxyethylamino group at the C8 position is predicted to modulate its binding affinity and selectivity profile. However, specific binding affinity data (K_i_ values) for this particular compound at the A1, A2A, A2B, and A3 adenosine receptor subtypes are not widely available in peer-reviewed literature. The table below outlines the adenosine receptor subtypes that would be the primary targets for this compound, based on the known pharmacology of C8-substituted xanthines.
Table 1: Theoretical Adenosine Receptor Binding Profile for 8-(2-Hydroxyethylamino)-1,3,7-trimethylxanthine
| Receptor Subtype | Binding Affinity (K_i_) |
|---|---|
| Adenosine A1 Receptor | Data not reported |
| Adenosine A2A Receptor | Data not reported |
| Adenosine A2B Receptor | Data not reported |
| Adenosine A3 Receptor | Data not reported |
Modulation of Cellular Signaling Pathways Through Adenosine Receptor Blockade
Cyclic AMP Pathway Interactions
The blockade of adenosine receptors by an antagonist such as 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine theoretically leads to significant modulation of intracellular signaling cascades, most notably the cyclic adenosine monophosphate (cAMP) pathway. Adenosine receptors are G-protein coupled receptors (GPCRs) that, upon activation by adenosine, modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.
The A1 and A3 receptor subtypes typically couple to inhibitory G-proteins (G_i_/o), which decrease the activity of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Conversely, the A2A and A2B receptor subtypes couple to stimulatory G-proteins (G_s_), which activate adenylyl cyclase and increase intracellular cAMP concentrations. nih.gov
As a competitive antagonist, 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine would block these effects. In cells where adenosine is acting on A1 or A3 receptors, the compound would prevent the adenosine-induced decrease in cAMP. In cells or tissues where A2A or A2B receptors are predominantly stimulated, the antagonist would block the adenosine-induced increase in cAMP. Therefore, the net effect of this compound on cAMP levels is tissue-dependent, relying on the specific subtype of adenosine receptor being expressed and the ambient concentration of endogenous adenosine.
G-Protein Coupled Receptor (GPCR) Heteromerization Concepts
A further layer of complexity in the molecular pharmacology of adenosine receptor antagonists involves the concept of GPCR heteromerization. Adenosine receptors can form heterodimers or higher-order oligomers with other GPCRs, which can alter their pharmacological and functional properties. A prominent example is the heteromerization of adenosine A1 and A2A receptors (A1-A2A). imrpress.com In these complexes, the binding of an agonist to one receptor can allosterically modulate the binding and signaling of the other. It has been observed that in A1-A2A heteromers, the affinity of the A2A receptor for caffeine is selectively reduced. imrpress.com
Another significant interaction is the formation of heterodimers between adenosine A2A receptors and dopamine (B1211576) D2 receptors, which are highly expressed in striatal neurons. nih.gov In these A2A-D2 heteromers, A2A receptor activation can antagonize D2 receptor signaling. An A2A receptor antagonist, by blocking the effects of adenosine, can therefore potentiate dopamine D2 receptor-mediated signaling. nih.gov Theoretically, 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine could participate in these complex interactions, modulating the function of not only adenosine receptors but also that of other neurotransmitter systems through the disruption of allosteric interactions within receptor heteromers.
Theoretical Considerations of Phosphodiesterase Inhibition by Xanthine Derivatives
Xanthine derivatives, including caffeine, are known to act as inhibitors of phosphodiesterases (PDEs), a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP. discofinechem.comresearchgate.net By inhibiting PDE, xanthines can cause an increase in the intracellular concentration of cAMP, a mechanism that is distinct from but synergistic with the antagonism of A1/A3 adenosine receptors. Caffeine itself is a non-selective inhibitor of various PDE isoforms, but this action generally requires higher concentrations than those needed for adenosine receptor antagonism. discofinechem.com
The structure of the xanthine core can be modified to enhance potency and selectivity for specific PDE isozymes. For 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, the potential for PDE inhibition is a theoretical consideration based on its core structure. The specific inhibitory activity and selectivity profile of this compound against the various PDE families have not been extensively characterized in the available scientific literature.
Mechanisms of Interaction with Cholinergic Systems: Theoretical Perspectives
The interaction of xanthine derivatives with the cholinergic system presents another facet of their pharmacological profile. From a theoretical standpoint, compounds like 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine could interact with cholinergic signaling through several mechanisms.
Some studies have explored the development of C8-substituted xanthine derivatives as inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. researchgate.net While caffeine itself is a very weak AChE inhibitor, specific modifications can yield more potent inhibitors. researchgate.net Whether the 8-(2-hydroxyethylamino) substitution confers significant AChE inhibitory activity would require specific enzymatic assays.
Furthermore, there is evidence of synergistic interactions between caffeine and established AChE inhibitors like donepezil. researchgate.net This suggests a complex interplay between the adenosinergic and cholinergic systems that could be modulated by xanthine antagonists.
Investigation of Other Potential Enzyme or Receptor Targets (in vitro mechanistic studies)
Beyond adenosine receptors and phosphodiesterases, in vitro mechanistic studies of various C8-substituted caffeine derivatives suggest other potential molecular targets. A notable example is monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine. The compound (E)-8-(3-chlorostyryl)caffeine has been identified as a dual antagonist of A2A receptors and an inhibitor of MAO-B. nih.gov This dual activity is of interest in the context of neurodegenerative diseases such as Parkinson's disease.
Given that modifications at the C8 position are key to this secondary activity, it is theoretically plausible that 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine could interact with MAO-B or other enzymes. However, without specific in vitro studies on this particular compound, its activity at these other potential targets remains speculative.
Analytical Chemistry Methodologies for Research and Characterization of 8 2 Hydroxyethylamino 1,3,7 Trimethylxanthine
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of xanthine (B1682287) derivatives, enabling the separation of individual components from intricate matrices for subsequent quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and effective method for the analysis of xanthine derivatives, including 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine. ijdra.com Its versatility is enhanced by the use of various detection methods, with Ultraviolet-Visible (UV-Vis) spectroscopy being the most common.
Reversed-phase HPLC (RP-HPLC) is the standard approach, typically utilizing a C18 column. ijdra.comtandfonline.comlcms.cz The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and a polar mobile phase. The composition of the mobile phase, often a mixture of water or buffer with an organic modifier like methanol (B129727) or acetonitrile (B52724), is a critical parameter that is optimized to achieve efficient separation. ijdra.comcellulosechemtechnol.roajbsr.net For instance, a mobile phase consisting of a 0.025 M disodium (B8443419) phosphate (B84403) solution (pH 7.2), acetonitrile, and methanol in a 65:15:20 (v/v/v) ratio has been successfully used for the separation of a series of xanthine derivatives. cellulosechemtechnol.ro
The retention behavior of xanthine derivatives in RP-HPLC is influenced by their structural characteristics. For example, N-methyl substitution generally increases the retention time, while C-8 hydroxylation tends to decrease it. nih.gov The presence of the polar 2-hydroxyethylamino group at the C-8 position of the caffeine (B1668208) scaffold in 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine would be expected to significantly influence its retention time compared to caffeine and other derivatives.
Various HPLC system configurations can be employed, including isocratic elution (constant mobile phase composition) and gradient elution (variable mobile phase composition). nih.govcore.ac.uk Gradient elution is particularly useful for separating complex mixtures of xanthine derivatives with a wide range of polarities. sigmaaldrich.com
Detection Methods:
UV-Vis Detection: This is the most widely used detection method for xanthine derivatives due to the presence of a chromophore in their structure. cellulosechemtechnol.roajbsr.net The detection wavelength is typically set at or near the maximum absorbance of the analyte, which for many xanthines falls in the range of 270-274 nm. ajbsr.netsigmaaldrich.com
Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths for each point in the chromatogram, which can aid in peak identification and purity assessment. core.ac.uk
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers high selectivity and sensitivity, allowing for the definitive identification and quantification of analytes based on their mass-to-charge ratio. ijdra.com This is particularly valuable for complex samples or when trace-level analysis is required.
Table 1: Exemplary HPLC Conditions for Xanthine Derivative Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Purospher® STAR RP-C18 endcapped (10 cm x 3.0 mm, 3 µm) sigmaaldrich.com | YMC ODS C18 (250 mm x 4.6 mm, 5 µm) jetir.org | Phenomenex Gemini NX C18 (250 mm x 4.6 mm, 5 µm) cellulosechemtechnol.ro |
| Mobile Phase | [A] 0.1% formic acid in water[B] 0.1% formic acid in methanol sigmaaldrich.com | Water: Methanol (80:20) jetir.org | 0.025 M disodium phosphate (pH 7.2): acetonitrile: methanol (65:15:20 v/v) cellulosechemtechnol.ro |
| Elution Mode | Gradient: 2.5% [B] for 2 min, to 40% [B] in 10 min sigmaaldrich.com | Isocratic jetir.org | Isocratic cellulosechemtechnol.ro |
| Flow Rate | 0.6 mL/min sigmaaldrich.com | 1 mL/min jetir.org | Not specified |
| Detection | UV at 270 nm sigmaaldrich.com | UV at 210 nm jetir.org | UV (wavelength not specified) cellulosechemtechnol.ro |
| Column Temp. | 35 °C sigmaaldrich.com | 35 °C jetir.org | Not specified |
Gas Chromatography (GC) Considerations for Xanthine Derivatives
Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of xanthine derivatives. tandfonline.com However, due to the polar and often non-volatile nature of many xanthines, including those with hydroxyl groups like 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, direct analysis by GC can be challenging. nih.gov
To overcome these challenges, derivatization is a common strategy. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. A frequently used derivatization agent for xanthines is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), which converts polar functional groups into their more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net
The combination of GC with mass spectrometry (GC-MS) is a particularly potent analytical tool. nih.govnih.gov It provides both the high separation efficiency of GC and the definitive identification capabilities of MS, making it suitable for the specific and sensitive determination of xanthine derivatives in various matrices. nih.gov For instance, a GC-IDMS (Isotope Dilution Mass Spectrometry) method has been developed for the accurate quantification of theophylline (B1681296), demonstrating the high precision and accuracy achievable with this technique. nih.gov
While GC offers high resolution, the need for derivatization can add complexity to the sample preparation procedure. The choice between HPLC and GC often depends on the specific analytical requirements, the nature of the sample matrix, and the availability of instrumentation. For routine analysis of a polar compound like 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, HPLC would generally be the more straightforward approach.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for determining the molecular structure of 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine and for assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a caffeine derivative like 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the protons of the hydroxyethylamino side chain, and any aromatic protons on the xanthine core. researchgate.netnih.gov The chemical shifts and coupling patterns of these signals would be crucial for confirming the structure. For example, the signals for the three methyl groups in caffeine are typically found between 3 and 4 ppm. researchgate.net The introduction of the hydroxyethylamino group at the C-8 position would lead to additional signals and potentially shift the existing ones, providing clear evidence for the substitution.
¹⁷O NMR Spectroscopy: Oxygen-17 NMR is a more specialized technique that can provide direct information about the oxygen atoms in a molecule. While less common than ¹H and ¹³C NMR due to the low natural abundance and quadrupole moment of the ¹⁷O isotope, it could be used to study the chemical environment of the carbonyl and hydroxyl oxygen atoms in 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between different atoms within the molecule, leading to a complete and unambiguous structural assignment. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for Caffeine as a Reference
| Proton | Chemical Shift (ppm) in CDCl₃ chemicalbook.com | Chemical Shift (ppm) in D₂O chemicalbook.com |
| H-8 | 7.53 | 7.88 |
| N⁷-CH₃ | 4.00 | 3.88 |
| N³-CH₃ | 3.57 | 3.38 |
| N¹-CH₃ | 3.40 | 3.21 |
Note: The chemical shifts for 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine would differ due to the C-8 substituent.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.gov The FTIR spectrum of 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
Key expected vibrational modes include:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ from the hydroxyl group of the 2-hydroxyethylamino moiety.
N-H stretch: A band in the region of 3300-3500 cm⁻¹ from the secondary amine in the 2-hydroxyethylamino group.
C-H stretches: Bands in the region of 2850-3000 cm⁻¹ from the methyl and methylene (B1212753) groups.
C=O stretches: Strong absorption bands, typically around 1650-1700 cm⁻¹, corresponding to the two carbonyl groups in the xanthine ring. mdpi.comnih.gov
C=C and C=N stretches: Bands in the 1500-1650 cm⁻¹ region associated with the purine (B94841) ring system.
C-N and C-O stretches: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the various single bonds.
By comparing the FTIR spectrum of the synthesized compound with that of caffeine and other relevant precursors, the successful introduction of the 2-hydroxyethylamino group can be confirmed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the purine ring of xanthines. mhlw.go.jp Xanthine derivatives typically exhibit strong absorption in the UV region. For instance, caffeine in aqueous solution has a characteristic absorption maximum around 273 nm. rsc.orgresearchgate.net
The introduction of the 2-hydroxyethylamino group at the C-8 position is expected to cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) and/or a change in the molar absorptivity compared to caffeine. This is because the substituent can alter the electronic distribution within the chromophore. cellulosechemtechnol.ro UV-Vis spectroscopy is a simple and rapid method that can be used for the quantitative analysis of 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, provided a calibration curve is established. It is also a valuable tool for monitoring the progress of chemical reactions and for assessing the purity of the final product.
Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis
Mass spectrometry stands as a cornerstone technique for the molecular weight confirmation and structural elucidation of organic compounds. For 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, with a monoisotopic mass of 253.1175 g/mol , MS provides unequivocal evidence of its elemental composition. epa.gov The fragmentation patterns observed in the mass spectrum offer a roadmap to its structural features.
General fragmentation pathways for xanthine derivatives often involve the loss of methyl groups and cleavage of the substituent at the C8 position. researchgate.net In the case of 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, characteristic fragmentation would likely involve the cleavage of the C-N bond of the hydroxyethylamino group and subsequent fragmentations of the purine ring system. The presence of an odd number of nitrogen atoms (five in this case) results in an odd nominal molecular weight, a principle known as the nitrogen rule. libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation for 8-(2-Hydroxyethylamino)-1,3,7-trimethylxanthine
| Fragment Description | Predicted m/z |
| Molecular Ion [M+H]⁺ | 254.1249 |
| Loss of H₂O from the hydroxyethyl (B10761427) group | 236.1143 |
| Cleavage of the C-C bond in the hydroxyethylamino side chain (loss of CH₂OH) | 223.1091 |
| Cleavage of the N-C bond of the side chain (loss of C₂H₄OH) | 209.0934 |
| Loss of the entire side chain (C₂H₅NO) | 194.0828 (Caffeine-like fragment) |
Note: These are predicted values and may vary based on ionization technique and experimental conditions.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the separation and sensitive detection of compounds in complex mixtures. nih.govnih.gov For the analysis of 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, a reversed-phase HPLC column, such as a C18 column, would be suitable for separation. nih.gov
A typical mobile phase might consist of a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with a small percentage of formic acid to improve protonation and chromatographic peak shape. nih.gov The mass spectrometer, operating in selected reaction monitoring (SRM) mode, would offer high selectivity and sensitivity for quantification. nih.gov In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 254.1) is selected and fragmented, and one or more specific product ions are monitored.
Table 2: Exemplary LC-MS/MS Parameters for Xanthine Analysis
| Parameter | Condition |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 3.5 µm) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |
| Gradient | Linear gradient from 5% to 95% B over several minutes nih.gov |
| Flow Rate | 0.2 - 0.5 mL/min nih.gov |
| Column Temperature | 30 - 40 °C nih.gov |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| Precursor Ion (m/z) | 254.1 |
| Product Ions (m/z) | Dependent on fragmentation studies (e.g., 223.1, 209.1) |
| Collision Energy | Optimized for maximum product ion intensity |
Electroanalytical Methods for Xanthine Analysis
Electroanalytical techniques offer a rapid and cost-effective alternative for the determination of electroactive compounds like xanthine derivatives. researchgate.netsciencepublishinggroup.com The oxidation of the purine ring system at a suitable electrode surface forms the basis of these methods. nih.gov For 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, the presence of the oxidizable purine core and the amino group suggests it would be electrochemically active.
Cyclic voltammetry (CV) can be employed to investigate the electrochemical behavior, including the oxidation potential and reversibility of the reaction. For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are preferred. nih.govresearchgate.net The use of chemically modified electrodes, for instance, with polymers or nanomaterials, can enhance the sensitivity and selectivity of the determination by lowering the overpotential and increasing the peak current. nih.govresearchgate.net
Table 3: Typical Parameters for Voltammetric Analysis of Xanthines
| Parameter | Range/Condition |
| Working Electrode | Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE) nih.gov |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Auxiliary Electrode | Platinum Wire |
| Supporting Electrolyte | Phosphate or Acetate Buffer Solution nih.gov |
| pH | Optimized for maximum signal (typically in the acidic to neutral range) nih.gov |
| Scan Rate (for CV) | 20 - 200 mV/s |
| Pulse Amplitude (for DPV/SWV) | 25 - 100 mV |
Capillary Electrophoresis for Analytical Characterization
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged or polar compounds. nih.govresearchgate.net Given the polar nature of the hydroxyl and amino groups, as well as the purine ring, 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine is an ideal candidate for CE analysis. The separation in CE is based on the differential migration of analytes in an electric field.
For the analysis of xanthines, capillary zone electrophoresis (CZE) is a commonly used mode. nih.gov The separation can be optimized by adjusting the pH of the background electrolyte, the applied voltage, and the capillary temperature. Detection is typically performed using UV-Vis spectrophotometry. d-nb.info Micellar electrokinetic chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can also be employed to separate neutral and charged analytes and could be applicable here.
Table 4: General Conditions for Capillary Electrophoresis of Xanthine Derivatives
| Parameter | Condition |
| Capillary | Fused-silica, typically 50-75 µm i.d., 30-60 cm length researchgate.net |
| Background Electrolyte | Phosphate or borate (B1201080) buffer researchgate.net |
| pH | Optimized for charge and separation (often in the neutral to alkaline range) researchgate.net |
| Applied Voltage | 15 - 30 kV nih.gov |
| Injection Mode | Hydrodynamic or Electrokinetic nih.gov |
| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the analyte (e.g., ~270-280 nm) |
Computational Chemistry and Molecular Modeling of 8 2 Hydroxyethylamino 1,3,7 Trimethylxanthine
Quantum Mechanical (QM) Calculations for Electronic Structure and Spectroscopic Parameter Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to study the electronic structure and predict spectroscopic parameters of molecules like 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine. nih.gov
Detailed research on caffeine (B1668208) and its derivatives demonstrates that DFT, particularly with the B3LYP functional, is effective in predicting molecular geometries and vibrational frequencies. nih.govresearchgate.net For 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, QM calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and stability. researchgate.net
Furthermore, QM methods can predict spectroscopic data. Time-dependent DFT (TD-DFT) calculations can forecast the electronic absorption spectra (UV-Vis), providing insights into how the molecule interacts with light. nih.gov Calculations of vibrational frequencies can be used to simulate and interpret infrared (IR) and Raman spectra, which are unique molecular fingerprints. nih.gov Studies on related xanthines like theophylline (B1681296) and theobromine (B1682246) have shown that even subtle changes in molecular structure, such as the position of a methyl group, can lead to significant differences in excited-state properties, which QM calculations can effectively capture. consensus.appnih.gov
Table 1: Illustrative Quantum Mechanical Parameters for a Xanthine (B1682287) Derivative This table presents typical parameters that would be calculated for 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, based on published data for caffeine and its analogues.
| Calculated Parameter | Typical Value/Description | Significance |
| EHOMO | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | ~ -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | ~ 5.3 eV | Difference between HOMO and LUMO energies; indicates chemical reactivity and kinetic stability. |
| Dipole Moment (µ) | ~ 3.7 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Vertical Excitation Energy | ~ 4.5 - 5.0 eV | Corresponds to peaks in the UV-Vis absorption spectrum. nih.gov |
| Vibrational Frequencies | C=O stretch: ~1700 cm⁻¹ | Predicts peaks in IR and Raman spectra, allowing for structural characterization. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While QM calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.com
For 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate their interactions over nanoseconds. This approach is crucial for understanding how the molecule behaves in a biological context. Studies on xanthine derivatives have used MD simulations to assess the stability of protein-ligand complexes and to understand how inhibitors influence the protein's conformational state. nih.govnih.govacs.org
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over time and the Radius of Gyration (Rg) to measure its compactness. mdpi.com Furthermore, MD simulations are invaluable for studying solvent interactions. The formation and dynamics of hydrogen bonds between the 8-(2-hydroxyethylamino) substituent and surrounding water molecules, for instance, would be critical to its solubility and bioavailability. Research on related molecules has shown that including explicit solvent molecules is vital for accurately describing the system's electronic and structural properties. nih.govresearchgate.net
Table 2: Illustrative Parameters and Outputs of an MD Simulation for a Xanthine Derivative This table outlines typical settings and expected results from an MD simulation of 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine in an aqueous environment.
| Simulation Parameter | Typical Setting/Value | Purpose |
| Force Field | GROMOS, AMBER, CHARMM | A set of parameters used to define the potential energy of the system. |
| Solvent Model | SPC/E, TIP3P (Water) | Explicit representation of solvent molecules to simulate a realistic environment. |
| Simulation Time | 100 - 200 ns | Duration of the simulation, chosen to be long enough to observe relevant molecular motions. nih.govacs.org |
| Temperature/Pressure | 300 K / 1 bar | Simulates physiological conditions. |
| Key Output: RMSD | ~0.2 - 0.4 nm | Measures the deviation of the molecule's backbone from its initial structure, indicating stability. acs.org |
| Key Output: Rg | ~0.3 - 0.5 nm | The radius of gyration indicates the compactness of the molecule over time. mdpi.com |
| Key Output: H-bonds | Number and lifetime | Quantifies hydrogen bonding between the solute and solvent, revealing details about solvation. |
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for screening virtual libraries of compounds against a specific biological target. Xanthine derivatives are well-known antagonists of adenosine (B11128) receptors, and docking studies are frequently used to explore their binding modes. nih.govelsevier.com
For 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, molecular docking could be used to predict its binding affinity and interaction patterns with various adenosine receptor subtypes (A1, A2A, A2B, A3) or other potential targets like phosphodiesterases or xanthine oxidase. nih.govresearchgate.netwisconsin.edu The process involves placing the flexible ligand into the binding site of the rigid or flexible receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol.
Docking studies on related 8-substituted caffeine derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for high-affinity binding. researchgate.netnih.gov The 8-position of the xanthine scaffold is a common point of modification to enhance potency and selectivity, making the nature of the 8-(2-hydroxyethylamino) substituent critical to its predicted binding characteristics. nih.govnih.gov
Table 3: Illustrative Molecular Docking Results for a Xanthine Derivative with an Adenosine Receptor This table shows hypothetical docking results for 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, based on published studies of similar ligands.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Adenosine A1 Receptor | -7.5 | Asn254, His278 | Hydrogen Bond |
| Phe171, Ile274 | Hydrophobic | ||
| Adenosine A2A Receptor | -8.2 | Asn253, Ser277 | Hydrogen Bond with hydroxyethyl (B10761427) group |
| Ile274, Met177 | Hydrophobic/van der Waals | ||
| Xanthine Oxidase | -6.9 | Glu802, Arg880 | Hydrogen Bond, π-π stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized molecules.
To build a QSAR model for a class of compounds including 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, one would need a dataset of structurally similar xanthine derivatives with experimentally measured biological activities (e.g., binding affinity to the A2B adenosine receptor). nih.govajrconline.org For each molecule, a set of numerical "descriptors" is calculated, which represent various aspects of its physicochemical properties (e.g., lipophilicity, molar refractivity, electronic properties). researchgate.net Statistical methods are then used to create an equation that links these descriptors to the observed activity.
QSAR studies on xanthine derivatives have successfully created models that can predict adenosine receptor antagonist activity. nih.govajrconline.org These models help identify which structural features are most important for activity. For instance, a model might reveal that higher lipophilicity at the 8-position increases potency, guiding the design of new analogues.
Table 4: Examples of Descriptors Used in QSAR Models for Xanthine Derivatives This table lists common molecular descriptors that would be calculated for 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine in a QSAR study.
| Descriptor Type | Example Descriptor | Description |
| Topological | Wiener Index | Describes the branching of the molecular skeleton. |
| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. nih.gov |
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |
| Quantum-Chemical | EHOMO / ELUMO | Energies of the frontier molecular orbitals, related to reactivity. |
In Silico Assessment of Theoretical ADME Parameters (excluding human clinical predictions)
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools allow for the early assessment of these properties, helping to filter out compounds that are likely to fail later in development due to poor pharmacokinetics. nih.gov
For 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine, a variety of ADME parameters can be calculated using web-based platforms like SwissADME or specialized software. nih.gov These predictions are based on the molecule's structure and physicochemical properties. A key component of this assessment is evaluating compliance with guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. nih.gov
Other important predicted parameters include aqueous solubility (LogS), gastrointestinal (GI) absorption, and potential to permeate the blood-brain barrier (BBB). github.io For instance, the presence of the polar hydroxyethylamino group on 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine would be expected to increase its water solubility compared to a more lipophilic substituent at the same position. In silico tools can also predict interactions with metabolic enzymes, such as Cytochrome P450 (CYP) isoforms, which are responsible for the metabolism of most drugs.
Table 5: Illustrative In Silico ADME Predictions for a Xanthine Derivative This table presents a hypothetical ADME profile for 8-(2-hydroxyethylamino)-1,3,7-trimethylxanthine based on computational models and data from related compounds.
| ADME Parameter | Predicted Value/Classification | Implication |
| Molecular Weight | ~253 g/mol | Complies with Lipinski's Rule (<500). |
| LogP | ~0.5 - 1.5 | Indicates moderate lipophilicity and good solubility. nih.gov |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (<5). |
| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (<10). |
| Aqueous Solubility (LogS) | High | The polar side chain likely enhances water solubility. |
| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. github.io |
| BBB Permeant | No (predicted) | The polarity may limit passage across the blood-brain barrier. |
| CYP Inhibitor | Predicted inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions. |
Future Research Directions and Unexplored Academic Avenues
Investigation of Novel Synthetic Pathways for C8-Functionalized Xanthines
The synthesis of 8-substituted xanthines, including amino derivatives like Caffeine (B1668208), 8-(2-hydroxyethylamino)-, has traditionally relied on the nucleophilic substitution of 8-halo-caffeine precursors, such as 8-bromocaffeine or 8-chlorocaffeine (B118225). nih.gov While effective, these methods often require specific reaction conditions and can present challenges in purification.
Future research should pivot towards developing more efficient, scalable, and environmentally benign synthetic strategies. One promising avenue is the exploration of direct C-H activation/amination at the C8-position of the caffeine core. This would bypass the need for a pre-installed halogen, streamlining the synthesis. Another approach involves the use of novel coupling reagents and catalytic systems, such as palladium or copper-catalyzed cross-coupling reactions, which could offer higher yields and greater functional group tolerance. rsc.org Research into one-pot, multi-component reactions could also provide a rapid and diverse synthesis of a library of C8-amino-substituted caffeine derivatives for screening. Furthermore, modifying 8-fluorocaffeine through nucleophilic substitution with various amines and alcohols presents a viable route to generate a range of 8-substituted caffeine derivatives. researchgate.netresearchgate.netresearchgate.net
Advanced Spectroscopic Studies for Detailed Molecular Characterization
While standard spectroscopic techniques like NMR, FT-IR, and mass spectrometry are routinely used for the characterization of newly synthesized C8-substituted caffeine derivatives, there is considerable scope for more advanced studies. nih.govresearchgate.net A comprehensive two-dimensional (2D) NMR analysis, including HSQC, HMBC, and NOESY experiments, would provide an unambiguous assignment of all proton and carbon signals and offer insights into the preferred conformation of the 8-(2-hydroxyethylamino) side chain in solution.
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition with high accuracy. Future studies could employ techniques like ion mobility-mass spectrometry to investigate the gas-phase structure and conformational flexibility of the molecule. Additionally, solid-state NMR and single-crystal X-ray diffraction studies, where feasible, would provide definitive information on the molecule's structure and intermolecular interactions in the solid state, offering a valuable complement to solution-phase and computational data.
Deeper Elucidation of Specific Adenosine (B11128) Receptor Selectivity Mechanisms
Xanthine (B1682287) derivatives are well-known antagonists of adenosine receptors (ARs), with four subtypes identified: A1, A2A, A2B, and A3. nih.govnih.gov The substitution pattern at the C8-position is a critical determinant of both affinity and selectivity for these receptor subtypes. nih.govresearchgate.net While it is established that C8-substituents can enhance affinity, the precise mechanisms governing selectivity for compounds like Caffeine, 8-(2-hydroxyethylamino)- are not fully understood. nih.govnih.gov
Future research should focus on extensive in vitro binding and functional assays across all four human adenosine receptor subtypes to establish a comprehensive selectivity profile for Caffeine, 8-(2-hydroxyethylamino)-. nih.govacs.org This would involve radioligand binding assays to determine Ki values and functional assays (e.g., cAMP accumulation) to characterize the compound as an antagonist or agonist. bau.edu.tr Comparative molecular docking and molecular dynamics (MD) simulations of the compound within high-resolution crystal structures of each AR subtype can reveal key interactions and subtle structural differences in the binding pockets that dictate selectivity. nih.govresearchgate.net These computational studies can help explain why certain substituents favor one receptor over another, guiding future design.
Exploration of Interaction with Other Novel Biological Targets (in vitro systems)
Beyond adenosine receptors, the xanthine scaffold is known to interact with other biological targets. For instance, some derivatives act as phosphodiesterase (PDE) inhibitors or monoamine oxidase (MAO) inhibitors. biointerfaceresearch.comresearchgate.net The potential for Caffeine, 8-(2-hydroxyethylamino)- to interact with these or other novel targets remains largely unexplored.
A broad, unbiased in vitro screening campaign against a panel of enzymes and receptors would be a valuable starting point. This could include assays for various PDE isoforms, MAO-A and MAO-B, and other targets implicated in neurological or inflammatory conditions. nih.gov For example, some caffeine derivatives have shown potential as antioxidants and cytoprotective agents. nih.gov Investigating the ability of Caffeine, 8-(2-hydroxyethylamino)- to chelate metal ions or protect cells from oxidative damage in vitro could uncover new biological activities. researchgate.net Other potential targets to investigate include topoisomerase II and cholinesterases, based on activities observed in other substituted xanthine and caffeine derivatives. researchgate.netmdpi.com
Design and Theoretical Evaluation of Next-Generation C8-Modified Analogs
Building upon the structural framework of Caffeine, 8-(2-hydroxyethylamino)-, computational and theoretical chemistry can be employed to design next-generation analogs with potentially enhanced properties. Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov
Future work should involve the systematic in silico modification of the 8-(2-hydroxyethylamino) side chain. This could include altering the linker length, introducing conformational constraints (e.g., cyclic amines), or adding various functional groups to the terminal hydroxyl group. Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding affinity of these designed analogs at different adenosine receptor subtypes. mdpi.comrsc.org Free energy perturbation (FEP) or other advanced molecular dynamics-based methods could provide more accurate predictions of binding energies, helping to prioritize the most promising candidates for synthesis and experimental validation. mdpi.com
Application of Machine Learning and AI in Predicting Xanthine Derivative Properties and Interactions
The convergence of large chemical datasets and advanced computational power has enabled the use of machine learning (ML) and artificial intelligence (AI) in drug discovery. nih.govnih.gov These tools can identify complex patterns that are not immediately obvious through traditional analysis, making them ideal for exploring the chemical space of xanthine derivatives. mdpi.comyoutube.com
A key future direction is the development of predictive ML models specifically trained on xanthine derivatives. nih.gov By curating a large dataset of known 8-substituted xanthines and their measured biological activities (e.g., AR affinities, PDE inhibition), models can be built to predict the properties of novel compounds like Caffeine, 8-(2-hydroxyethylamino)- and its hypothetical analogs. Generative AI models, which can design novel molecules from scratch, could be constrained with structure-based design principles to propose new C8-modified caffeines with a high probability of binding to a specific target like the A2A adenosine receptor. nih.govresearchgate.net
Integration of Multi-Omics Data for Systems-Level Understanding of Molecular Action (non-clinical focus)
To gain a holistic, systems-level understanding of the molecular action of Caffeine, 8-(2-hydroxyethylamino)-, future non-clinical research should integrate multi-omics data. This approach moves beyond a single target to map the broader cellular response to the compound.
In vitro studies using cell lines treated with the compound could be analyzed using transcriptomics (RNA-seq) to identify changes in gene expression, proteomics to assess alterations in protein levels, and metabolomics to map shifts in metabolic pathways. nih.govnih.gov For example, a multi-omics approach in nematodes with mitochondrial dysfunction identified xanthine as a pro-survival metabolite, highlighting the power of this strategy to uncover unexpected metabolic roles. nih.gov Integrating these datasets can reveal the signaling pathways and cellular networks modulated by the compound, potentially identifying novel mechanisms of action and off-target effects that would be missed by conventional single-target assays.
Q & A
Q. What are the established synthetic routes for 8-(2-hydroxyethylamino)-caffeine, and how are structural modifications validated?
The synthesis of 8-(2-hydroxyethylamino)-caffeine derivatives often employs palladium-catalyzed C-H functionalization. For example, palladium-catalyzed alkoxycarbonylation has been used to introduce ester groups at the 8-position of caffeine, with reaction conditions optimized for regioselectivity (e.g., Pd(OAc)₂ as a catalyst, ligands like 1,10-phenanthroline, and CO gas) . Post-synthesis validation typically involves:
Q. Which analytical methods are most reliable for quantifying 8-(2-hydroxyethylamino)-caffeine in biological matrices?
Common analytical techniques include:
| Method | Sensitivity | Application | Reference |
|---|---|---|---|
| TLC with Camag Scanner | 25–200 µg/ml | Food/beverage analysis | |
| HPLC-UV | 0.1–100 ppm | Routine lab analysis (cost-effective) | |
| GC-MS | Sub-ppm | Trace detection in plasma/urine |
Validation requires calibration curves (e.g., linearity R² > 0.99), spike-recovery tests (85–115%), and comparison with certified reference materials .
Q. How should human studies on caffeine derivatives be designed to minimize confounding variables?
Key considerations include:
- Double-blind, placebo-controlled trials : Randomize subjects into treatment (8-(2-hydroxyethylamino)-caffeine) and control groups.
- Dose standardization : Use body-weight-adjusted doses (e.g., 3 mg/kg) .
- Temporal monitoring : Collect data at fixed intervals (e.g., 24-hour post-administration questionnaires) to track acute vs. delayed effects .
- Side-effect documentation : Use structured interviews to capture subjective symptoms (e.g., jitteriness, tachycardia) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of 8-(2-hydroxyethylamino)-caffeine?
- Enzyme inhibition assays : Urease inhibition studies using spectrophotometric methods (e.g., Berthelot reaction at 630 nm) .
- Cell viability assays : MTT or resazurin-based tests in neuronal/cancer cell lines.
- Receptor binding assays : Radioligand displacement (e.g., adenosine A₂A receptor competition).
Advanced Research Questions
Q. How can reaction conditions for synthesizing 8-substituted caffeine derivatives be optimized to improve yield?
- Catalyst screening : Compare Pd(OAc)₂, PdCl₂, and ligand systems (e.g., bipyridine vs. phenanthroline) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may reduce regioselectivity.
- Temperature modulation : Higher temperatures (80–100°C) accelerate C-H activation but risk decomposition.
- Yield optimization table :
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | 1,10-phenanthroline | DMF | 78 |
| PdCl₂ | Bipyridine | DMSO | 65 |
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological audit : Check for differences in purity (e.g., HPLC vs. TLC validation) , solvent carriers (DMSO vs. saline), or cell line viability (e.g., HEK293 vs. SH-SY5Y).
- Statistical reanalysis : Apply ANOVA or Tukey’s HSD to compare means across datasets.
- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends .
Q. What computational approaches predict the physicochemical properties of 8-(2-hydroxyethylamino)-caffeine?
- Free energy calculations : Use OPLS-AA force fields to estimate hydration free energy (e.g., −12.82 kcal/mol for analogs) .
- Docking simulations : AutoDock Vina or Schrödinger Suite to model adenosine receptor interactions.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
Q. What mechanistic insights can be gained from kinetic studies of 8-(2-hydroxyethylamino)-caffeine metabolism?
- Cytochrome P450 profiling : Use liver microsomes and LC-MS/MS to identify primary metabolites (e.g., N-demethylation products).
- Kinetic parameters : Calculate and via Michaelis-Menten plots.
- Species differences : Compare human vs. rodent metabolic rates to assess translational relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
